

4-(3,5-Dimethylphenyl)benzaldehyde: Structural Analysis & Synthetic Methodology

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Compound of Interest

Compound Name:	4-(3,5-Dimethylphenyl)benzaldehyde
CAS No.:	760976-10-1
Cat. No.:	B1349938

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Chemical Identity & Structural Analysis

This compound represents a specific biaryl scaffold where a formyl-substituted benzene ring (Ring A) is coupled to a 3,5-dimethyl-substituted benzene ring (Ring B).^{[1][3]} The biaryl axis provides a rigid linker often utilized in medicinal chemistry to span hydrophobic pockets in protein targets.^{[3][4]}

Identifier	Details
Chemical Name	4-(3,5-Dimethylphenyl)benzaldehyde
CAS Number	760976-10-1
IUPAC Name	3',5'-Dimethyl[1,1'-biphenyl]-4-carbaldehyde
Molecular Formula	C ₁₅ H ₁₄ O
Molecular Weight	210.27 g/mol
SMILES	<chem>CC1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C</chem>
InChI Key	FWBMHVOMCSIWCX-UHFFFAOYSA-N (Isomer specific)

Structural Insight: The molecule consists of two phenyl rings twisted relative to each other due to steric repulsion between the ortho-hydrogens, typically adopting a dihedral angle of 30–45° in solution.^{[3][4]} The aldehyde group at the para position of Ring A activates the ring toward nucleophilic attack and serves as a versatile handle for further functionalization.^{[3][4]} The 3,5-dimethyl pattern on Ring B increases lipophilicity and metabolic stability by blocking the metabolically vulnerable para and meta positions.^{[1][3][4]}

Physicochemical Properties

Note: Experimental values for this specific isomer are limited in public databases.^{[3][4]} Values below include predicted data based on structural analogs (biaryl aldehydes).

Property	Value / Description	Source/Note
Physical State	Solid (Crystalline powder)	Observed in similar biaryls
Melting Point	55–65 °C (Predicted)	Typical range for low-MW biaryl aldehydes
Boiling Point	~350 °C (at 760 mmHg)	Calculated
Solubility	Soluble in DCM, EtOAc, DMSO, Chloroform.[1][3][4] Insoluble in water.[3][4]	Lipophilic nature
LogP (Octanol/Water)	4.2 – 4.5 (Predicted)	High lipophilicity due to biaryl core
Appearance	White to off-white / pale yellow	

Synthetic Pathways

The most robust and authoritative method for synthesizing **4-(3,5-Dimethylphenyl)benzaldehyde** is the Suzuki-Miyaura Cross-Coupling reaction.[1][3][4] This palladium-catalyzed pathway ensures high regioselectivity and yield.[1][4]

Core Synthesis Protocol (Suzuki Coupling)

Reaction Class: Palladium-Catalyzed C-C Bond Formation.[1][3][4]

Pathway Options:

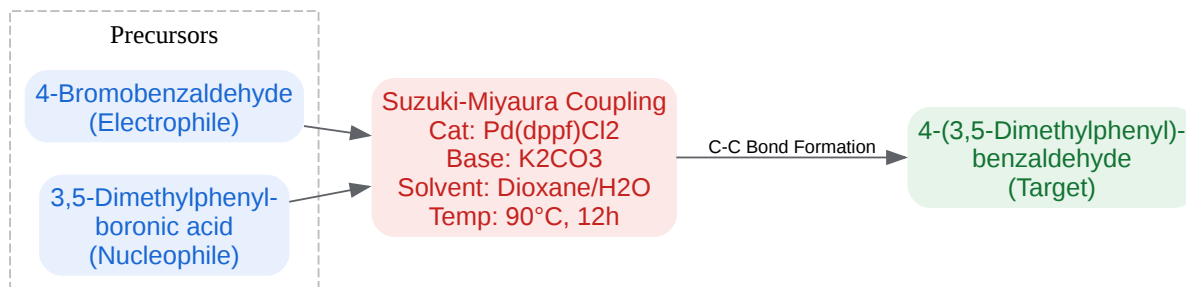
- Route A (Preferred): Coupling 4-bromobenzaldehyde with 3,5-dimethylphenylboronic acid.[1][3][4] This route is generally preferred because 4-bromobenzaldehyde is a stable, inexpensive commodity chemical.[1]
- Route B: Coupling 4-formylphenylboronic acid with 1-bromo-3,5-dimethylbenzene.[1][3][4]

Detailed Methodology (Route A):

- Reagents:

- Substrate 1: 4-Bromobenzaldehyde (1.0 equiv)[1][3]
- Substrate 2: 3,5-Dimethylphenylboronic acid (1.1 – 1.2 equiv)[1][3]
- Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (1–3 mol%) or Pd(PPh₃)₄ (3–5 mol%)[1]
- Base: K₂CO₃ (2.0 – 3.0 equiv) or Na₂CO₃ (saturated aq.[3][4] solution)
- Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1 v/v)[1][3]
- Procedure:
 - Step 1: Charge a reaction vessel with 4-bromobenzaldehyde, 3,5-dimethylphenylboronic acid, and the base.
 - Step 2: Add the solvent system and degas the mixture (sparge with Nitrogen or Argon for 15 mins) to remove oxygen, which degrades the Pd(0) active species.[4]
 - Step 3: Add the Palladium catalyst under inert atmosphere.
 - Step 4: Heat the mixture to 80–100 °C (reflux) for 4–12 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or HPLC.
 - Step 5 (Work-up): Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[3][4][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
 - Step 6 (Purification): Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualization: Synthetic Workflow



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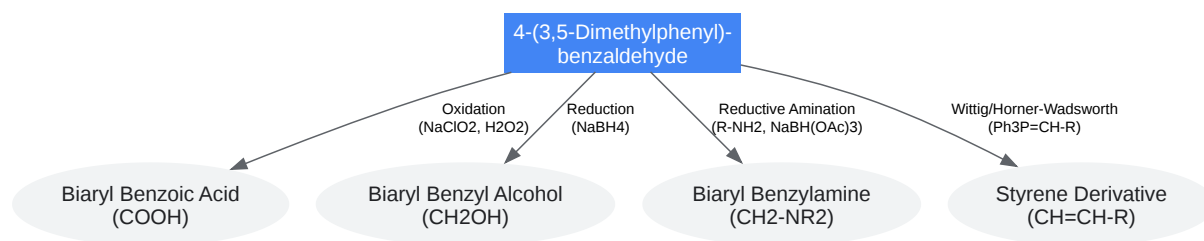
Caption: Convergent synthesis via Suzuki-Miyaura coupling utilizing a Palladium(0) cycle.

Reactivity & Functionalization

The aldehyde moiety (-CHO) is a "linchpin" functional group, allowing this molecule to serve as a versatile intermediate.^{[1][3]}

- Oxidation: Converts to 4-(3,5-dimethylphenyl)benzoic acid using NaClO₂ (Pinnick oxidation) or KMnO₄.^{[1][3][4]}
- Reduction: Converts to the benzyl alcohol using NaBH₄ in Methanol.^{[3][4]}
- Reductive Amination: Reacts with primary/secondary amines and a reducing agent (NaBH(OAc)₃) to form biaryl amines (common in drug discovery).^{[1][3][4]}
- Condensation: Reacts with active methylene compounds (e.g., Knoevenagel condensation) to extend the carbon chain.^{[3][4]}

Visualization: Reactivity Tree



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Caption: Divergent synthetic utility of the aldehyde functional group.

Applications

- Medicinal Chemistry (Privileged Scaffold): The biaryl unit is a "privileged structure" in drug design.[3][4] The 3,5-dimethyl substitution pattern provides steric bulk that can fill hydrophobic pockets in enzymes (e.g., Kinase inhibitors) or receptors, improving potency and selectivity.[1][3] The aldehyde allows for the rapid attachment of diverse "warheads" or solubilizing groups.[3][4]
- Materials Science (Liquid Crystals): Rod-like biaryl molecules are classic mesogens.[3][4] This compound serves as a core precursor for synthesizing nematic liquid crystals used in display technologies.[3][4]
- OLED Emitters: Used as a building block for synthesizing conjugated organic semiconductors where the biaryl core contributes to the π -conjugated system required for electron transport.[3][4]

Safety & Handling (GHS Classification)

Based on the general hazard profile of biaryl aldehydes (SDS data for CAS 760976-10-1 is not strictly harmonized, so standard precautions for this chemical class apply).[1][3]

- Signal Word:WARNING
- Hazard Statements:

- H315: Causes skin irritation.[3][4][6]
- H319: Causes serious eye irritation.[3][4][7]
- H335: May cause respiratory irritation.[3][4][6]
- Precautionary Measures:
 - Wear nitrile gloves and safety glasses.
 - Handle in a fume hood to avoid inhalation of dust/vapors.[3][4]
 - Store in a cool, dry place under inert gas (Argon) if storing for long periods to prevent autoxidation of the aldehyde to the acid.[4]

References

- PubChem.4-(3,4-Dimethylphenyl)benzaldehyde (Isomer Analog for Property Comparison). National Library of Medicine. Available at: [\[Link\]](#)[1]

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